

Best Practices for In Vitro Susceptibility Testing of Imipenem-Relebactam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Relebactam

Cat. No.: B15564724

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria necessitates accurate and standardized in vitro susceptibility testing to guide clinical therapy and support novel drug development. Imipenem-**relebactam** is a combination of a carbapenem antibiotic and a β -lactamase inhibitor, effective against certain multidrug-resistant Gram-negative bacteria, particularly Enterobacterales and *Pseudomonas aeruginosa*.^[1] **Relebactam** protects imipenem from degradation by certain serine β -lactamases, including Class A (like KPC) and Class C (AmpC) enzymes.^[1] However, it is not active against metallo- β -lactamases (MBLs, Class B) or Class D oxacillinases.^{[1][2]}

This document provides detailed protocols for the in vitro susceptibility testing of imipenem-**relebactam** based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Principles of Testing

For methods determining the minimum inhibitory concentration (MIC), such as broth microdilution and agar dilution, **relebactam** is tested at a fixed concentration of 4 $\mu\text{g/mL}$ in combination with varying two-fold serial dilutions of imipenem.^[1] For the disk diffusion method, a combination disk containing 10 μg of imipenem and 25 μg of **relebactam** is utilized.

Quantitative Data: Interpretive Criteria and Quality Control

Reproducible and accurate results are contingent upon adherence to established interpretive criteria (breakpoints) and the routine testing of quality control (QC) strains.

Table 1: CLSI and EUCAST MIC Breakpoints (µg/mL) for Imipenem-**Relebactam**

Organism	CLSI (µg/mL)	EUCAST (µg/mL)	FDA (µg/mL)
Enterobacterales	≤1 (S), 2 (I), ≥4 (R)	≤2 (S), >2 (R)	≤1 (S), 2 (I), ≥4 (R)
<i>Pseudomonas aeruginosa</i>	≤2 (S), 4 (I), ≥8 (R)	≤4 (S), >4 (R)	≤2 (S), 4 (I), ≥8 (R)

(S=Susceptible, I=Intermediate, R=Resistant). Note: Breakpoints are subject to change, and users should consult the latest guidelines from the respective organizations.

Table 2: CLSI Disk Diffusion Zone Diameter Breakpoints (mm) for Imipenem-**Relebactam** (10/25 µg disk)

Organism	Susceptible	Intermediate	Resistant
Enterobacterales	≥25	21-24	≤20
<i>Pseudomonas aeruginosa</i>	≥23	20-22	≤19

Source: U.S. Food and Drug Administration

Table 3: CLSI Quality Control Ranges for Imipenem-**Relebactam**

QC Strain	Method	MIC Range (µg/mL)	Zone Diameter Range (mm)
E. coli ATCC® 25922	Broth Microdilution	0.06 - 0.5	
P. aeruginosa ATCC® 27853	Broth Microdilution	0.25 - 1	
K. pneumoniae ATCC® 700603	Broth Microdilution	0.12 - 0.5	
E. coli ATCC® 25922	Disk Diffusion	26 - 34	
P. aeruginosa ATCC® 27853	Disk Diffusion	26 - 34	

Note: Always refer to the most current CLSI M100 document for the latest QC ranges.

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) MIC Testing

This protocol outlines the reference method for determining the imipenem-**relebactam** MIC.

Materials:

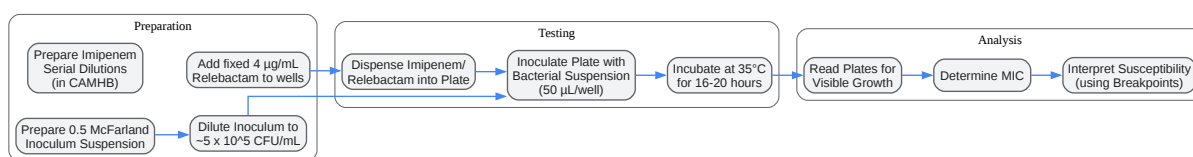
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Imipenem and **Relebactam** analytical powders
- Sterile 96-well microtiter plates
- Bacterial isolates and QC strains
- 0.5 McFarland turbidity standard
- Sterile saline or water
- Spectrophotometer or turbidimeter

- Incubator ($35 \pm 2^{\circ}\text{C}$)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **relebactam** to achieve a final, constant concentration of 4 $\mu\text{g/mL}$ in all wells of the microtiter plate.
 - Prepare serial two-fold dilutions of imipenem in CAMHB. The typical testing range is 0.06 to 64 $\mu\text{g/mL}$.
 - Dispense 50 μL of each imipenem dilution into the appropriate wells of the 96-well plate. Each well should also contain **relebactam** at the fixed concentration.
 - Include a growth control well (CAMHB only, no antibiotic) and a sterility control well.
- Inoculum Preparation:
 - Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
 - Suspend the colonies in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation and Incubation:
 - Add 50 μL of the final diluted inoculum to each well, for a total volume of 100 μL .
 - Incubate the plates at $35 \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.
- Result Interpretation:

- Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of imipenem (in the presence of 4 µg/mL **relebactam**) that completely inhibits visible growth. The growth control well must show distinct turbidity.
- Compare the resulting MIC value to the breakpoints in Table 1 to determine the susceptibility category.



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Broth Microdilution Workflow

Protocol 2: Agar Dilution MIC Testing

This protocol is an alternative to broth microdilution for MIC determination.

Materials:

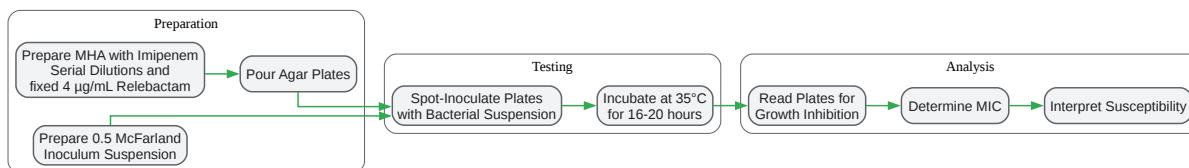
- Mueller-Hinton Agar (MHA)
- Imipenem and **Relebactam** analytical powders
- Sterile petri dishes
- Bacterial isolates and QC strains
- 0.5 McFarland turbidity standard

- Sterile saline
- Inoculum replicating apparatus
- Incubator ($35 \pm 2^{\circ}\text{C}$)

Procedure:

- Plate Preparation:
 - Prepare molten MHA according to the manufacturer's instructions.
 - Add appropriate volumes of imipenem stock solutions and a constant volume of **relebactam** stock solution to the molten agar to achieve the desired final concentrations (imipenem in two-fold dilutions with a fixed $4\text{ }\mu\text{g/mL}$ of **relebactam**).
 - Pour the agar into sterile petri dishes and allow them to solidify.
 - Prepare a growth control plate containing no antibiotic.
- Inoculum Preparation:
 - Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.
 - Dilute this suspension to achieve a final inoculum of approximately 10^4 CFU per spot.
- Inoculation and Incubation:
 - Using an inoculum replicating apparatus, spot-inoculate the prepared agar plates with the bacterial suspensions.
 - Allow the inoculum spots to dry before inverting the plates.
 - Incubate the plates at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Result Interpretation:
 - The MIC is the lowest concentration of imipenem (with $4\text{ }\mu\text{g/mL}$ **relebactam**) that inhibits the growth of the organism.

- Compare the MIC to the breakpoints in Table 1.



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Agar Dilution Workflow

Protocol 3: Disk Diffusion Testing

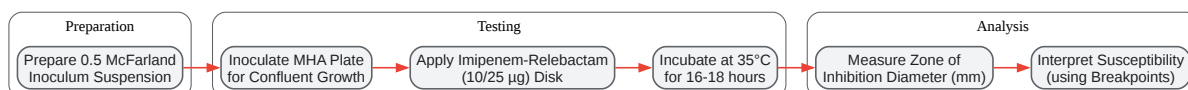
This method provides a qualitative assessment of susceptibility.

Materials:

- Mueller-Hinton Agar (MHA) plates
- Imipenem-**relebactam** disks (10 µg / 25 µg)
- Bacterial isolates and QC strains
- 0.5 McFarland turbidity standard
- Sterile saline and sterile cotton swabs
- Incubator (35 ± 2°C)
- Ruler or caliper

Procedure:

- Inoculum Preparation:
 - Prepare a bacterial suspension in sterile saline adjusted to the turbidity of a 0.5 McFarland standard.
- Inoculation:
 - Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing it against the inside of the tube.
 - Streak the swab over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
 - Allow the agar surface to dry for 3-5 minutes, but no more than 15 minutes.
- Disk Application and Incubation:
 - Aseptically apply an imipenem-**relebactam** (10/25 µg) disk to the surface of the inoculated agar.
 - Gently press the disk to ensure complete contact with the agar.
 - Invert the plates and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-18 hours in ambient air.
- Result Interpretation:
 - After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
 - Compare the zone diameter to the interpretive criteria in Table 2.



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Disk Diffusion Workflow

Troubleshooting and Considerations

- **Unexpected Resistance:** If an organism expected to be susceptible tests as resistant, consider the presence of MBLs or oxacillinases, which are not inhibited by **relebactam**. Molecular testing can confirm the presence of these resistance genes.
- **Inoculum Density:** An inoculum that is too heavy can lead to falsely elevated MICs or smaller zone diameters. Conversely, a light inoculum can result in falsely low MICs or larger zones. Strict adherence to the 0.5 McFarland standard is crucial.
- **Media Quality:** The cation concentration in Mueller-Hinton media can affect the activity of imipenem. Use of quality-controlled media is essential for accurate results.
- **Storage and Handling:** Improper storage of antibiotic powders, disks, or prepared plates can lead to degradation and reduced potency, affecting test outcomes.

By following these standardized protocols and adhering to strict quality control measures, researchers and clinicians can ensure the generation of accurate and reliable in vitro susceptibility data for imipenem-**relebactam**, which is critical for patient care and ongoing surveillance of antimicrobial resistance.

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References

- 1. benchchem.com [benchchem.com]
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- To cite this document: BenchChem. [Best Practices for In Vitro Susceptibility Testing of Imipenem-Relebactam]. BenchChem, [2025]. [Online PDF]. Available at:

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